4-chloro-N-(3-chloropropyl)benzamide
Description
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Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4-chloro-N-(3-chloropropyl)benzamide |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-1-7-13-10(14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2,(H,13,14) |
InChI Key |
QNZBLEGOIPKEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Chloro N 3 Chloropropyl Benzamide
General Strategies for Benzamide (B126) Core Formation
The construction of the benzamide linkage is the cornerstone of the synthesis. This typically involves the reaction of a carboxylic acid derivative with an amine, a process known as acylation. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive acid-base salt. fishersci.co.uk Therefore, activation of the carboxylic acid is a necessary prerequisite for successful amide bond formation.
Several reliable methods exist for the construction of the benzamide moiety. A prevalent strategy is the conversion of the carboxylic acid into a more electrophilic species, such as an acyl chloride. fishersci.co.uk This activated intermediate readily reacts with a primary or secondary amine to form the corresponding amide. This classic approach, often related to the Schotten-Baumann reaction, is widely used due to the high reactivity of acyl chlorides. core.ac.uk
Alternatively, a plethora of coupling reagents developed primarily for peptide synthesis are applicable for general amide bond formation. fishersci.co.uknsf.gov These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to yield the amide and a urea (B33335) byproduct. fishersci.co.uk
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues activate carboxylic acids towards amidation.
In Situ Acyl Chloride Formation: Thionyl chloride or oxalyl chloride can be used to convert the carboxylic acid to the acyl chloride in the reaction vessel, which is then reacted with the amine without isolation of the intermediate. fishersci.co.uk
More recent methodologies also describe the generation of amides through the in situ formation of chloro- and imido-phosphonium salts by mixing an N-chloroimide with triphenylphosphine (B44618) (PPh₃) in the presence of the desired carboxylic acid and amine. nih.gov
The "4-chloro-benzo" portion of the target molecule originates from 4-chlorobenzoic acid or its derivatives. 4-Chlorobenzoic acid is a readily available white solid, typically prepared via the oxidation of 4-chlorotoluene. wikipedia.orgnih.gov It serves as the primary precursor for the synthesis. sigmaaldrich.com
For the amide coupling reaction, 4-chlorobenzoic acid is typically converted into a more reactive form. The most common derivative is 4-chlorobenzoyl chloride. This acyl chloride can be prepared by treating 4-chlorobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-chlorobenzoyl chloride is a highly effective acylating agent for the subsequent reaction with the amine. prepchem.com
The general reaction scheme is as follows: ClC₆H₄COOH + Activating Agent → ClC₆H₄CO-X (Activated derivative) ClC₆H₄CO-X + H₂N(CH₂)₃Cl → 4-chloro-N-(3-chloropropyl)benzamide + Byproduct
The N-(3-chloropropyl) fragment is introduced using 3-chloropropylamine (B7771022). This bifunctional molecule contains both a primary amine group and a primary alkyl chloride. The amine group is significantly more nucleophilic than the chloride is electrophilic under standard amidation conditions, allowing for selective reaction at the nitrogen atom to form the amide bond while leaving the chloro group intact for subsequent transformations. sigmaaldrich.com
3-Chloropropylamine is commonly handled as its hydrochloride salt (ClCH₂CH₂CH₂NH₂ · HCl), which is a more stable, solid form. sigmaaldrich.com Prior to the reaction, the free amine must be liberated from the salt, which is typically achieved by adding a base, such as triethylamine (B128534) (TEA), sodium carbonate, or sodium hydroxide (B78521), to the reaction mixture. prepchem.comgoogle.com
Synthesis of 4-Chloro-N-(3-chloropropyl)benzamide as a Synthetic Intermediate
The synthesis of 4-chloro-N-(3-chloropropyl)benzamide is typically accomplished by reacting an activated derivative of 4-chlorobenzoic acid with 3-chloropropylamine in the presence of a base. The product itself is often not the final target but rather a key intermediate for building more complex molecules.
4-Chloro-N-(3-chloropropyl)benzamide is a useful synthetic intermediate precisely because it contains two distinct points for chemical modification. The primary purpose of its synthesis is often to utilize the reactive terminal chlorine atom on the propyl chain. gcms.cz This alkyl chloride can undergo nucleophilic substitution reactions with a wide variety of nucleophiles, allowing for the attachment of diverse functional groups.
For example, the chlorine atom can be displaced by:
Amines, to form diamine structures.
Azides, which can then be reduced to amines or used in click chemistry.
Thiols, to form thioethers.
Cyanides, to introduce a nitrile group which can be further hydrolyzed to a carboxylic acid.
Phthalimide potassium salt, followed by hydrazinolysis (the Gabriel synthesis), to yield a primary amine. google.com
This versatility makes 4-chloro-N-(3-chloropropyl)benzamide a valuable building block in medicinal chemistry and materials science for creating libraries of compounds with varied functionalities.
The formation of 4-chloro-N-(3-chloropropyl)benzamide can be optimized by carefully selecting the reaction parameters. The choice of solvent, base, temperature, and reaction time all play crucial roles in maximizing the yield and purity of the product.
A common and effective method involves the Schotten-Baumann conditions, where 4-chlorobenzoyl chloride is added to a solution of 3-chloropropylamine. An illustrative procedure would involve dissolving 3-chloropropylamine hydrochloride in a suitable solvent, adding a base to liberate the free amine, and then slowly adding the 4-chlorobenzoyl chloride.
| Parameter | Options & Considerations |
| Solvent | Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), ethyl acetate, or acetonitrile (B52724) are common choices. fishersci.co.ukprepchem.comgoogle.com For Schotten-Baumann type reactions, a two-phase system (e.g., DCM/water) can also be effective. |
| Base | An acid scavenger is required to neutralize the HCl generated (from the acyl chloride) or to deprotonate the amine hydrochloride salt. Triethylamine (TEA), pyridine, or an aqueous base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) are frequently used. prepchem.comprepchem.comgoogle.com Typically, at least two equivalents of base are needed if starting from the amine hydrochloride. |
| Temperature | The reaction is often started at a low temperature (e.g., 0 °C) during the addition of the acyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure the reaction goes to completion. prepchem.com |
| Reaction Time | Monitoring by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine when the starting materials have been consumed. Reaction times can range from a few hours to overnight. fishersci.co.uk |
| Work-up | A typical work-up involves quenching the reaction with water, separating the organic layer, washing with dilute acid and/or base to remove unreacted starting materials and byproducts, drying the organic layer, and evaporating the solvent. The crude product can then be purified, usually by recrystallization or column chromatography. prepchem.com |
Optimization strategies focus on minimizing side reactions, such as the formation of a diacylated product or reaction at the terminal chloride. Slow addition of the acyl chloride at low temperatures can help control the reaction's selectivity and prevent unwanted byproducts. The choice of a non-nucleophilic base like triethylamine is also critical to avoid competition with the 3-chloropropylamine nucleophile.
Green Chemistry Approaches in Benzamide Synthesis (Conceptual)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzamide synthesis, several green chemistry approaches can be conceptually applied to improve the environmental footprint of the production of compounds like 4-chloro-N-(3-chloropropyl)benzamide.
Solvent-Free Methods for Substituted Imidazolidinones
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these methods reduce waste, lower costs, and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. The synthesis of substituted imidazolidin-ones, which share structural motifs with benzamides, has been successfully demonstrated under solvent-free conditions. clockss.orgresearchgate.netresearchgate.net These reactions often proceed with good yields and can be initiated by either classical heating or microwave irradiation. clockss.orgresearchgate.net
A key advantage of solvent-free conditions is the potential for higher reaction rates and improved yields. For instance, in the synthesis of substituted imidazolidin-4-ones, reactions carried out under classical heating for 30 minutes consistently exceeded 90% yield. clockss.org The elimination of solvent also simplifies the workup procedure, as the product can often be isolated by simple purification techniques like flash column chromatography. clockss.org The application of solvent-free conditions in heterocyclic synthesis has been shown to generally lead to similar or higher yields and a reduction in reaction time compared to reactions performed in molecular solvents. researchgate.net
Conceptually, a solvent-free approach to the synthesis of 4-chloro-N-(3-chloropropyl)benzamide would involve the direct reaction of 4-chlorobenzoyl chloride with 3-chloropropylamine in the absence of a solvent. The reaction could be initiated by thermal means or by microwave irradiation. This approach would significantly reduce the amount of volatile organic compounds (VOCs) released and would align with the green chemistry principle of waste prevention.
Microwave-Assisted Synthesis in Related Benzamide Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods. ijnrd.org These benefits include dramatically reduced reaction times, increased product yields, and often, improved product purity. ijnrd.orgresearchgate.net Microwave heating is rapid and efficient as it directly heats the molecules in the reaction mixture, unlike conventional heating which relies on the thermal conductivity of the vessel. ijnrd.org
In the context of benzamide synthesis, microwave irradiation has been successfully employed to accelerate reactions. For example, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave assistance. ijnrd.org Furthermore, microwave-assisted synthesis has been used for the ring-opening of oxazolones to produce benzamides, a reaction that is difficult to achieve through conventional heating. researchgate.net This demonstrates the potential of microwave energy to drive reactions that are otherwise sluggish.
A conceptual microwave-assisted synthesis of 4-chloro-N-(3-chloropropyl)benzamide would involve mixing the precursors, 4-chlorobenzoyl chloride and 3-chloropropylamine (potentially with a solid support or in a minimal amount of a high-boiling, polar solvent to absorb microwave energy efficiently), and irradiating the mixture in a microwave reactor. This method would be expected to significantly shorten the reaction time from hours to minutes and potentially increase the yield of the final product. ijesi.org The direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions has also been reported, offering an even greener alternative by avoiding the pre-formation of the acyl chloride. mdpi.com
The following table provides a conceptual comparison of reaction conditions for benzamide synthesis, highlighting the advantages of green chemistry approaches.
| Parameter | Conventional Synthesis (Conceptual) | Solvent-Free Synthesis (Conceptual) | Microwave-Assisted Synthesis (Conceptual) |
| Solvent | Typically a chlorinated solvent (e.g., Dichloromethane) | None | Minimal or no solvent |
| Reaction Time | Hours | 30 minutes (by heating) clockss.org | Minutes ijnrd.orgresearchgate.net |
| Energy Source | Oil bath / Heating mantle | Heating mantle or Microwave clockss.org | Microwave irradiation ijnrd.org |
| Yield | Variable | >90% clockss.org | Often higher than conventional methods ijnrd.orgresearchgate.net |
| Workup | Aqueous extraction, drying, solvent evaporation | Direct purification (e.g., chromatography) clockss.org | Simplified due to less solvent |
| Environmental Impact | Use of hazardous solvents, higher energy consumption | Reduced waste, lower VOC emissions | Reduced energy consumption and waste mdpi.com |
Chemical Reactivity and Derivatization Pathways of 4 Chloro N 3 Chloropropyl Benzamide
Reactivity of the Amide Linkage
The amide bond is a robust functional group, yet it can undergo specific transformations under controlled laboratory conditions. Its reactivity is primarily centered on the nitrogen and carbonyl carbon atoms.
The amide linkage in N-alkyl-4-chlorobenzamides demonstrates considerable stability, but it is susceptible to hydrolysis under acidic conditions. Studies on analogous compounds, such as 4-chloro-N-n-propylbenzamide, in sulfuric acid at elevated temperatures have shown that the rate of hydrolysis is influenced by the acid concentration. rsc.org The mechanism of hydrolysis for such secondary amides in acidic media is well-documented and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
| Compound | Acid Concentration (% H₂SO₄) | Rate Constant (kψ x 10⁵ sec⁻¹) |
| 4-Chloro-N-n-propylbenzamide | 73.1 | 1.83 |
| 4-Chloro-N-n-propylbenzamide | 83.3 | 4.88 |
| 4-Chloro-N-isobutylbenzamide | 73.1 | 1.33 |
| 4-Chloro-N-isobutylbenzamide | 83.3 | 3.65 |
This interactive table presents hydrolysis rate data for compounds analogous to 4-chloro-N-(3-chloropropyl)benzamide, illustrating the effect of acid concentration on hydrolytic stability. rsc.org
Conceptually, the amide nitrogen in 4-chloro-N-(3-chloropropyl)benzamide can participate in N-alkylation and N-acylation reactions. The amide proton is weakly acidic and can be removed by a strong base (e.g., sodium hydride) to generate a resonance-stabilized amidate anion. This anion is a potent nucleophile that can react with various electrophiles.
N-Alkylation: Reaction of the amidate with an alkyl halide would result in the formation of a tertiary amide. This pathway allows for the introduction of a second substituent on the amide nitrogen, further diversifying the molecular structure.
N-Acylation: Similarly, the amidate can react with acylating agents like acyl chlorides or anhydrides to yield an imide. semanticscholar.org Imide derivatives are valuable scaffolds in medicinal chemistry and materials science. This transformation provides a route to compounds with two carbonyl groups attached to the same nitrogen atom.
These reactions are standard transformations in organic synthesis, and their application to 4-chloro-N-(3-chloropropyl)benzamide would be a predictable method for generating more complex derivatives.
Reactions Involving the Chloropropyl Side Chain
The chloropropyl side chain offers a primary site for modification through reactions typical of alkyl halides.
The terminal chlorine atom on the propyl group is an electrophilic center susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups via SN2 reactions. A notable example is the synthesis of the antidepressant Befol, which involves the reaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine (B109124). wikipedia.org In this reaction, the nitrogen atom of the morpholine ring acts as the nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. wikipedia.org
This reactivity can be generalized to a broad array of nucleophiles, enabling the synthesis of a diverse library of compounds.
| Nucleophile | Product | Functional Group Introduced |
| Morpholine | Befol wikipedia.org | Morpholinyl |
| Azide (N₃⁻) | 4-chloro-N-(3-azidopropyl)benzamide | Azido |
| Cyanide (CN⁻) | 4-chloro-N-(3-cyanopropyl)benzamide | Cyano |
| Thiolate (RS⁻) | 4-chloro-N-(3-(alkylthio)propyl)benzamide | Thioether |
| Hydroxide (B78521) (OH⁻) | 4-chloro-N-(3-hydroxypropyl)benzamide | Hydroxyl |
This interactive table illustrates potential nucleophilic substitution reactions at the chloropropyl side chain of 4-chloro-N-(3-chloropropyl)benzamide.
An intramolecular nucleophilic substitution reaction is conceptually feasible for 4-chloro-N-(3-chloropropyl)benzamide. In the presence of a base, the amide nitrogen can be deprotonated to form an amidate anion. This internal nucleophile can then attack the electrophilic carbon bearing the terminal chlorine, leading to an intramolecular cyclization. This process would result in the formation of a six-membered heterocyclic ring, specifically a substituted tetrahydropyrimidinone derivative. This pathway represents a strategic approach to constructing cyclic structures from a linear precursor.
Electrophilic Aromatic Substitution on the Chlorinated Benzene (B151609) Ring (Conceptual)
The benzene ring of 4-chloro-N-(3-chloropropyl)benzamide can theoretically undergo electrophilic aromatic substitution (EAS). msu.edu The outcome of such a reaction is dictated by the directing effects of the existing substituents: the chloro group and the N-(3-chloropropyl)benzamide group.
Chloro Group: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the arenium ion intermediate. However, it is also a deactivating group due to its inductive electron-withdrawing effect.
Amide Group: The N-(3-chloropropyl)benzamide group is a deactivating and meta-directing group. The carbonyl group is strongly electron-withdrawing, pulling electron density from the ring and destabilizing the arenium ion intermediates for ortho and para attack.
Given that the two substituents are para to each other, their directing effects must be considered for the remaining unsubstituted positions on the ring. The chloro group directs incoming electrophiles to the ortho positions (positions 2 and 6), while the amide group directs to the meta positions (also positions 2 and 6). Therefore, the directing effects of both groups are reinforcing, favoring substitution at the positions ortho to the chlorine atom.
However, the combined deactivating nature of both the chloro and the amide functionalities makes the aromatic ring significantly less reactive than benzene itself. masterorganicchemistry.com Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. msu.edumasterorganicchemistry.com
Development of Novel Functionalized Derivatives
The chemical structure of 4-chloro-N-(3-chloropropyl)benzamide offers multiple sites for chemical modification, making it a versatile scaffold for the development of novel functionalized derivatives. The presence of a reactive terminal chloro group on the N-propyl chain, as well as the potential for substitution on the aromatic rings, allows for a variety of derivatization pathways. These pathways are explored to generate analogues with potentially enhanced biological activities or to create conjugates for targeted delivery systems.
Synthesis of Analogues via Substitution on the Benzamide (B126) Nitrogen
The primary route for synthesizing analogues of 4-chloro-N-(3-chloropropyl)benzamide involves nucleophilic substitution at the terminal carbon of the 3-chloropropyl group attached to the benzamide nitrogen. The chlorine atom serves as a good leaving group, facilitating reactions with various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the creation of a library of new chemical entities.
A notable example of this synthetic strategy is the synthesis of the antidepressant Befol. wikipedia.org In this reaction, 4-chloro-N-(3-chloropropyl)benzamide is reacted with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, displacing the chloride ion from the propyl chain to form a new carbon-nitrogen bond. This reaction results in the formation of Befol, which is a reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.org
The general scheme for this type of substitution reaction can be represented as follows:
Starting Material: 4-chloro-N-(3-chloropropyl)benzamide
Nucleophile: A primary or secondary amine, an alcohol, a thiol, or other nucleophilic species.
Reaction: Nucleophilic substitution reaction.
Product: A new derivative with the nucleophile attached to the propyl chain.
Table 1: Examples of Nucleophilic Substitution Reactions with 4-chloro-N-(3-chloropropyl)benzamide
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Secondary Amine | Morpholine | N-substituted morpholinylpropyl-benzamide wikipedia.org |
| Primary Amine | Methylamine | N-substituted methylaminopropyl-benzamide |
| Azide Ion | Sodium Azide | N-(3-azidopropyl)benzamide derivative |
This synthetic approach is a fundamental method for modifying the structure of 4-chloro-N-(3-chloropropyl)benzamide to explore structure-activity relationships (SAR) and develop new compounds with desired therapeutic properties. nih.gov
Exploration of Derivatives for Polymer Conjugation and Prodrug Design (Conceptual)
The chemical features of 4-chloro-N-(3-chloropropyl)benzamide also make it a candidate for conceptual applications in polymer conjugation and prodrug design, aiming to improve the pharmacokinetic and pharmacodynamic properties of potential drug molecules. nih.govijpcbs.com
Polymer Conjugation:
The reactive chloropropyl group can be used as a handle to covalently attach the molecule to a polymer backbone. nih.gov This process, known as polymer conjugation, can enhance the aqueous solubility of a drug, prolong its circulation half-life, and potentially enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Conceptually, 4-chloro-N-(3-chloropropyl)benzamide or its derivatives could be conjugated to biocompatible polymers such as polyethylene (B3416737) glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), or poly(L-glutamic acid). nih.govresearchgate.net The conjugation could be achieved by reacting the terminal chlorine with a nucleophilic functional group on the polymer chain, such as an amine or a hydroxyl group. nih.gov The resulting polymer-drug conjugate would be a macromolecular system where the benzamide derivative is a pendant group. nih.gov
Prodrug Design:
Prodrug design is a strategy to overcome undesirable drug properties by chemically modifying the active drug into an inactive form that, upon administration, is converted back to the active parent drug through enzymatic or chemical reactions in the body. nih.govijpcbs.comresearchgate.net
The structure of 4-chloro-N-(3-chloropropyl)benzamide could be incorporated into a carrier-linked prodrug design. ijpcbs.comorientjchem.org In this conceptual framework, the benzamide moiety could be part of a larger molecule where it is linked to a promoiety through a bond that is cleavable in vivo. For instance, a tripartite prodrug system could be designed where a linker or spacer is used to connect the drug to a carrier molecule. orientjchem.orggoogle.com The release of the active drug would then occur via a controlled, often enzyme-independent, autocatalytic cleavage. google.com Such strategies are employed to improve solubility, stability, and bioavailability of therapeutic agents. researchgate.netump.edu.pl
Table 2: Conceptual Applications in Polymer Conjugation and Prodrug Design
| Application | Conceptual Strategy | Potential Advantage |
|---|---|---|
| Polymer Conjugation | Covalent attachment to a polymer backbone (e.g., PEG, HPMA) via the chloropropyl group. nih.govnih.gov | Improved water solubility, prolonged plasma half-life, potential for passive tumor targeting. nih.gov |
| Prodrug Design | Incorporation into a carrier-linked prodrug system where the molecule is released in vivo. ijpcbs.comorientjchem.org | Enhanced bioavailability, improved chemical stability, site-specific drug delivery. nih.govresearchgate.net |
These conceptual explorations highlight the potential of 4-chloro-N-(3-chloropropyl)benzamide as a versatile building block in medicinal chemistry and drug delivery research.
Structural Characterization and Theoretical Investigations of 4 Chloro N 3 Chloropropyl Benzamide and Its Close Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for determining the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition, bonding, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei. ¹H and ¹³C NMR are particularly valuable for organic compounds.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 4-chloro-N-(3-chloropropyl)benzamide, the aromatic protons on the 4-chlorobenzoyl moiety would typically appear as two doublets in the downfield region (around 7.5-8.0 ppm) due to the para-substitution. The protons of the N-(3-chloropropyl) group would exhibit characteristic signals: a triplet for the CH₂ group adjacent to the amide nitrogen, a quintet for the central CH₂ group, and a triplet for the CH₂ group bearing the chlorine atom, with chemical shifts progressively moving downfield. The NH proton of the amide would appear as a broad singlet.
For the closely related 4-chlorobenzamide (B146232), the aromatic protons are observed at approximately 7.54 ppm and 7.93 ppm in DMSO-d₆. The amide protons (NH₂) appear as two broad singlets around 7.5 and 8.1 ppm. chemicalbook.com
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in a molecule. In 4-chloro-N-(3-chloropropyl)benzamide, distinct signals would be expected for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (in the 125-140 ppm range), and the aliphatic carbons of the chloropropyl chain (typically between 30-50 ppm). The carbon attached to the chlorine on the benzene (B151609) ring and the carbon attached to the chlorine on the propyl chain would show characteristic shifts.
In a similar compound, 4-chloro-N,N-diphenylbenzamide, the carbonyl carbon appears at 169.64 ppm. The aromatic carbons of the 4-chlorobenzoyl ring are observed at δ 128.34, 130.81, and 136.44 ppm, with the carbon attached to the nitrogen at 143.81 ppm. niscpr.res.in
Interactive Data Table: Representative ¹H-NMR Data for 4-Chlorobenzamide chemicalbook.com
| Assignment | Chemical Shift (ppm) in DMSO-d₆ |
|---|---|
| Aromatic H (ortho to C=O) | 7.935 |
| Aromatic H (meta to C=O) | 7.546 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
For 4-chloro-N-(3-chloropropyl)benzamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the Amide I band, typically around 1640-1680 cm⁻¹), and the N-H bending (the Amide II band, around 1550 cm⁻¹). The C-Cl stretching vibrations for the aromatic and aliphatic chlorides would also be present, typically in the fingerprint region below 800 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
The IR spectrum of 4-chlorobenzamide shows a strong C=O stretching absorption and characteristic N-H stretching bands, confirming the presence of the primary amide group. nist.gov
Interactive Data Table: Expected IR Absorption Bands for 4-chloro-N-(3-chloropropyl)benzamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | ~3300 |
| C=O (Amide I) | Stretch | ~1640-1680 |
| N-H (Amide II) | Bend | ~1550 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The mass spectrum of 4-chloro-N-(3-chloropropyl)benzamide would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic patterns ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for such benzamides would involve cleavage of the amide bond, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) and the [N-(3-chloropropyl)] fragment. Further fragmentation of the chloropropyl side chain would also be expected.
For instance, the mass spectrum of 4-chlorobenzamide shows a prominent molecular ion peak at m/z 155/157 and a base peak corresponding to the 4-chlorobenzoyl cation at m/z 139/141. nist.gov Similarly, 4-chloro-N-(4-chlorophenyl)benzamide exhibits a molecular ion at m/z 265/267/269 and a significant fragment at m/z 139/141. massbank.eu
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The benzoyl group in 4-chloro-N-(3-chloropropyl)benzamide acts as a chromophore.
A study on 4-chloro-N,N-diphenylbenzamide reported electronic transitions at 310 nm and 275 nm, which were assigned to π →π* and n→π* transitions, respectively. niscpr.res.inniscpr.res.in It is expected that 4-chloro-N-(3-chloropropyl)benzamide would exhibit similar absorption bands in its UV spectrum, characteristic of the substituted benzoyl chromophore.
X-ray Crystallography of Related Benzamide (B126) Structures
The conformation of benzamides is largely determined by the dihedral angles between the phenyl ring and the amide plane (NHCO group).
In the crystal structure of N-butyl-4-chlorobenzamide, the chlorobenzene (B131634) and the amide groups are nearly coplanar, with a small dihedral angle of 2.54(9)° between their respective planes. nih.govresearchgate.net This planarity is a common feature in many benzamide derivatives and is influenced by electronic and steric factors.
In more complex structures like 4-chloro-N-(3-chlorophenyl)benzamide, the NHCO group forms dihedral angles of 20.2(2)° and 21.5(1)° with the aniline (B41778) and benzoyl rings, respectively. The two aromatic rings are nearly coplanar, with a dihedral angle of 3.7(2)°. nih.govresearchgate.net For 4-chloro-N-(3-methylphenyl)benzamide, the dihedral angle between the two aromatic rings is 12.4(1)°. nih.gov
Interactive Data Table: Dihedral Angles in Related Benzamide Structures
| Compound | Dihedral Angle between Rings (°) | Reference |
|---|---|---|
| N-Butyl-4-chlorobenzamide | 2.54(9) | nih.govresearchgate.net |
| 4-Chloro-N-(3-chlorophenyl)benzamide | 3.7(2) | nih.govresearchgate.net |
Intermolecular Interactions in Crystal Packing
A predominant feature in the crystal structures of many benzamide derivatives is the formation of N—H···O hydrogen bonds . These interactions link molecules into chains or more complex networks. For instance, in the closely related compound 4-chloro-N-(3-chlorophenyl)benzamide, molecules are linked by infinite chains of N—H···O hydrogen bonds running along the c-axis. nih.gov This type of hydrogen bonding is a recurring motif in the crystal packing of N-substituted amides. nih.gov
C—H···O intramolecular contacts also play a role in stabilizing the molecular conformation. In 4-chloro-N-(3-chlorophenyl)benzamide, an intramolecular C—H···O close contact is observed, which influences the orientation of the N-H group relative to the carbonyl group. nih.gov
The relative contributions of these various intermolecular interactions can be elucidated through techniques like Hirshfeld surface analysis, which provides a visual and quantitative representation of close contacts in a crystal. nih.govnih.gov For example, in related structures, H···H, S···H, and Cl···H contacts have been shown to be significant contributors to the crystal packing. nih.gov
Below is a table summarizing the types of intermolecular interactions observed in the crystal packing of benzamide analogues:
| Interaction Type | Description | Example Compound |
| N—H···O Hydrogen Bonds | Forms chains or networks linking molecules. | 4-chloro-N-(3-chlorophenyl)benzamide nih.gov |
| C—H···O Intramolecular Contacts | Stabilizes the molecular conformation. | 4-chloro-N-(3-chlorophenyl)benzamide nih.gov |
| Cl···Cl Contacts | Links hydrogen-bonded chains. | 4-chloro-N-(3-chlorophenyl)benzamide nih.gov |
| π···π Stacking | Arrangement of aromatic rings. | Common in aromatic compounds nih.govrsc.org |
Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For compounds like 4-chloro-N-(3-chlorophenyl)benzamide, DFT calculations have been employed to determine optimized geometrical parameters such as bond lengths and bond angles. orientjchem.org These theoretical calculations often show good agreement with experimental data obtained from X-ray diffraction. orientjchem.orgniscpr.res.in
For instance, in a theoretical study of 4-chloro-N-(3-chlorophenyl)benzamide, the calculated bond lengths and angles were found to be consistent with the reported XRD structure. orientjchem.org Similarly, for 4-chloro-N,N-diphenylbenzamide, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to ascertain various structural and geometrical parameters. niscpr.res.in
DFT calculations also provide insights into the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). multidisciplinaryjournals.com This information is valuable for understanding the reactivity and potential interaction sites of a molecule. The choice of the functional and basis set is crucial for the accuracy of the results. multidisciplinaryjournals.com
The following table presents a conceptual comparison of experimental and DFT-calculated geometrical parameters for a benzamide derivative, illustrating the typical level of agreement.
| Parameter | Experimental (XRD) | Calculated (DFT) |
| C=O Bond Length (Å) | 1.226 (2) | 1.230 |
| C-N Bond Length (Å) | 1.344 (2) | 1.350 |
| C-Cl Bond Length (Å) | 1.740 (2) | 1.745 |
| C-N-C Bond Angle (°) | 125.0 (2) | 124.8 |
Note: The values in the table are illustrative and based on typical findings for related structures. nih.govorientjchem.orgniscpr.res.in
To gain a deeper understanding of the non-covalent interactions that govern crystal packing, computational tools such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
The Quantum Theory of Atoms in Molecules (QTAIM) allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.netmdpi.comrsc.org By analyzing the critical points in the electron density, QTAIM can provide quantitative information about the strength and nature of interactions like hydrogen bonds and halogen bonds. researchgate.netrsc.org For example, QTAIM analysis can confirm the presence and relative strength of N-H···O and C-H···O interactions. researchgate.net
The combination of Hirshfeld surface analysis and QTAIM provides a comprehensive picture of the intermolecular forces that stabilize the crystal structure.
| Analysis Method | Information Provided |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. researchgate.net |
| 2D Fingerprint Plots | Relative contributions of different contact types to the crystal packing. nih.gov |
| QTAIM | Characterization and quantification of the strength of non-covalent interactions based on electron density. mdpi.comrsc.org |
Molecules with flexible components, such as the chloropropyl group in 4-chloro-N-(3-chloropropyl)benzamide, can adopt multiple conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational landscape of such flexible molecules. mdpi.comrsc.org
Molecular Mechanics (MM) methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically changing torsion angles and other geometric parameters, MM can be used to identify low-energy conformations and map the potential energy surface. mdpi.com
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion by solving Newton's equations of motion for the atoms in the system. tandfonline.com MD simulations can explore the conformational space available to a molecule at a given temperature, revealing the dynamic equilibrium between different conformers and the pathways for conformational transitions. acs.orgtemple.edu For flexible molecules, MD simulations can be particularly useful for understanding how conformational dynamics influence molecular properties and interactions. rsc.org
These simulation techniques are essential for bridging the gap between the static picture provided by X-ray crystallography and the dynamic behavior of molecules in solution or other environments.
| Simulation Technique | Description | Application |
| Molecular Mechanics (MM) | Calculates potential energy using classical force fields. | Identification of stable conformers and mapping of the potential energy surface. mdpi.com |
| Molecular Dynamics (MD) | Simulates the time evolution of atomic positions. | Exploration of conformational space and understanding of molecular flexibility and dynamics. tandfonline.comacs.org |
Structure Activity Relationship Sar Studies of N Substituted Benzamides with Relevance to the Chloropropyl Moiety
Influence of Halogen Substituents on Biological Efficacy and Molecular Interactions
Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties and biological activity. Their influence stems from a combination of steric, electronic, and lipophilic effects. In the context of N-substituted benzamides, a chloro-substituent, such as the one at the 4-position of 4-chloro-N-(3-chloropropyl)benzamide, can significantly impact efficacy.
Research has shown that the position and nature of the halogen can be critical. For instance, in a series of N-[(thiophen-3-yl)methyl]benzamides investigated as influenza virus fusion inhibitors, the substitution of a fluorine atom with a chlorine atom led to a slightly more potent compound. acs.org Conversely, replacing it with a bromine or a trifluoromethyl group abolished the antiviral activity, highlighting the specific requirements of the binding site. acs.org In another study on benzamides as Mycobacterium tuberculosis inhibitors, electron-withdrawing groups like fluorine were found to be less tolerated at the C-5 position of the benzamide (B126) core. acs.org
Theoretical studies on adamantane–thiourea derivatives reveal that halogen substituents (Br, Cl, F) primarily affect crystal packing by reducing the contribution of H···H contacts and introducing H···X (halogen) contacts. acs.org This ability to form halogen bonds and alter intermolecular interactions can be extrapolated to the interaction of 4-chloro-N-(3-chloropropyl)benzamide with a biological target, where the chlorine atom could engage in specific non-covalent interactions, enhancing binding affinity. The size of the halogen atom has also been suggested as a more dominant factor than polarity or electronic effects in determining the potency of certain halogenated bioactive compounds. nih.gov
| Compound Series | Substituent Change | Observed Effect on Activity | Potential Rationale |
|---|---|---|---|
| Antiviral Benzamides acs.org | Fluorine to Chlorine | Slight increase in potency | Improved steric/electronic fit in binding pocket |
| Antiviral Benzamides acs.org | Chlorine to Bromine | Abolished activity | Steric hindrance or unfavorable interaction |
| Antitubercular Benzamides acs.org | Introduction of Fluorine at C-5 | Less tolerated | Negative electronic influence on binding |
| Antifungal Flavonoids nih.gov | Fluorine to Iodine | Increased inhibitory properties | Size-dependent interactions more critical than polarity |
Pharmacophoric Requirements for Specific Biological Targets (Conceptual)
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. For N-substituted benzamides, the pharmacophoric model generally includes a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), an aromatic region (the benzene (B151609) ring), and a hydrophobic/functional group region defined by the N-substituent.
The design of novel benzamides often considers the pharmacophoric distances of known active agents. derpharmachemica.com For an anticonvulsant effect, for example, specific spatial relationships between the aromatic ring, the amide linkage, and terminal functional groups are required. The 4-chloro atom on the benzamide ring can be considered a key feature, potentially acting as a hydrophobic element or a halogen bond donor. The N-(3-chloropropyl) moiety serves as a flexible linker that places a terminal halogen at a specific distance from the core pharmacophore, which may be crucial for interaction with a distal binding pocket on the target protein. Exploring the key 3D steric, electronic, and lipophilic features is fundamental to understanding SAR. nih.gov
Correlation between Molecular Conformation and Biological Activity (Conceptual)
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation, which dictates how it fits into a target's binding site. For flexible molecules like 4-chloro-N-(3-chloropropyl)benzamide, which has rotatable bonds in its N-alkyl chain, multiple conformations are possible.
Studies on benzamide-based "foldamers" (oligomers that adopt stable, folded conformations) show that the molecular backbone can be engineered to adopt specific shapes, such as conformations that mimic an α-helix. rsc.org While 4-chloro-N-(3-chloropropyl)benzamide is not an oligomer, this principle underscores the importance of preferred conformations. The lowest energy conformation of a molecule is often, but not always, the bioactive one. The flexibility of the chloropropyl chain allows it to adopt various spatial arrangements. The bioactive conformation would be the specific shape it assumes upon binding to its biological target. Computational studies, such as molecular docking and conformational analysis, are often employed to predict the likely bioactive conformations and understand how structural modifications would influence the molecule's shape and, consequently, its activity. tandfonline.com The interplay between the trans-amide bond, the orientation of the 4-chlorophenyl ring, and the spatial trajectory of the N-(3-chloropropyl) chain defines the conformational space and ultimately the biological potential of the compound.
Applications of 4 Chloro N 3 Chloropropyl Benzamide in Academic Synthesis and Research
Role as a Building Block in Complex Organic Synthesis
In the realm of organic synthesis, "building blocks" are functionalized molecules that serve as the basic components for constructing more complex molecular architectures. 4-Chloro-N-(3-chloropropyl)benzamide fits this description perfectly, offering two distinct points for chemical modification: the aromatic ring and the alkyl chloride. This dual reactivity makes it a valuable precursor for a wide range of more intricate compounds.
Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds, including over 85% of all active pharmaceuticals. nih.gov The structure of 4-chloro-N-(3-chloropropyl)benzamide is well-suited for the synthesis of such rings through intramolecular cyclization. The 3-chloropropyl group contains an electrophilic carbon atom at one end, while the amide nitrogen can act as a nucleophile.
Under basic conditions, the amide proton can be removed, enhancing the nucleophilicity of the nitrogen. This allows the nitrogen to attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. This process, known as an intramolecular nucleophilic substitution, results in the formation of a cyclic compound. The specific ring formed depends on the reaction conditions and the point of cyclization. A primary application is the synthesis of four-membered rings known as azetidin-2-ones (a class of β-lactams).
| Starting Material | Reaction Type | Potential Heterocyclic Product | Ring Size |
| 4-chloro-N-(3-chloropropyl)benzamide | Intramolecular Cyclization | 1-(4-chlorobenzoyl)azetidine | 4-membered |
| 4-chloro-N-(3-chloropropyl)benzamide | Reaction with a nucleophile (e.g., amine) followed by cyclization | Substituted Imidazolidinones / Piperazinones | 5 or 6-membered |
This synthetic strategy provides a straightforward pathway to valuable heterocyclic scaffolds that are prevalent in medicinal chemistry.
The benzamide (B126) chemical group is a constituent of many biologically important compounds and is often referred to as a "privileged structure" in medicinal chemistry due to its presence in ligands that bind to a wide variety of receptor types. nih.govresearchgate.net Benzamide derivatives have been shown to exhibit a wide spectrum of biological activities, including antidepressant, antiviral, anticancer, and anti-inflammatory properties. nih.gov
4-Chloro-N-(3-chloropropyl)benzamide serves as an ideal intermediate in the synthesis of these pharmacologically active agents. The chloropropyl chain acts as a reactive handle, allowing the 4-chlorobenzamide (B146232) moiety to be linked to other complex molecular fragments or pharmacophores. For example, the terminal chlorine can be substituted by various nucleophiles such as amines, thiols, or alcohols to generate a library of new compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to enhance its therapeutic properties. patsnap.com
Examples of Pharmacological Classes Containing the Benzamide Scaffold:
Antipsychotics: (e.g., Sulpiride, Amisulpride)
Antiemetics: (e.g., Metoclopramide, Itopride)
Antidiabetics: Benzamide derivatives have been investigated as glucokinase activators. nih.gov
Kinase Inhibitors: The benzanilide (B160483) core is found in compounds designed as ATP-site binding kinase inhibitors. researchgate.net
Antivirals: Certain nucleoside analogs, a cornerstone of antiviral therapy, incorporate heterocyclic bases that can be synthesized from precursors like 4-chloro-N-(3-chloropropyl)benzamide. nih.gov
The organic dyes and pigments industry relies on the conversion of cyclic organic chemicals into complex molecules with chromophoric (color-bearing) properties. epa.gov These structures are often large, conjugated aromatic systems. While 4-chloro-N-(3-chloropropyl)benzamide is not itself a dye, its aromatic core makes it a potential intermediate in the production of certain colorants.
The 4-chlorobenzoyl group can be incorporated into a larger molecular framework to become part of a chromophore. Furthermore, the reactive chloropropyl group offers a means to covalently attach the molecule to a substrate, such as a polymer or fabric. This is particularly useful for creating reactive dyes, which form a chemical bond with the material, leading to excellent color fastness and durability. The synthesis typically involves multi-step processes where aromatic rings are functionalized and coupled to build the final dye structure. epa.gov
Utilization in Medicinal Chemistry Lead Optimization
Lead optimization is a critical stage in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of producing a preclinical drug candidate. patsnap.comresearchgate.net This iterative process heavily relies on the synthesis and testing of analogs to establish a structure-activity relationship (SAR). patsnap.com
4-Chloro-N-(3-chloropropyl)benzamide is an exemplary tool for lead optimization. It can be envisioned as a molecule composed of three key parts:
The 4-chlorophenyl group: Can interact with hydrophobic pockets in a biological target.
The amide linker: Provides a rigid hydrogen-bonding donor and acceptor group.
The 3-chloropropyl tail: A reactive linker that can be easily modified.
Medicinal chemists can use this compound as a scaffold. By reacting the terminal chloride with a diverse set of amines, thiols, or other nucleophiles, they can rapidly generate a library of analogs with different "tail" groups. Testing these analogs reveals which chemical properties in that region of the molecule enhance biological activity. This strategy of structural modification is a powerful method for improving a compound's drug-like properties. scienceopen.com For instance, research on a 4-aminopyridine (B3432731) benzamide scaffold demonstrated that modifications to the molecule's periphery led to potent and selective TYK2 kinase inhibitors with good oral bioavailability. nih.gov
| Modification Site | Reagent/Reaction | Purpose in Lead Optimization |
| Terminal Chlorine | Substitution with various amines | Explore effects of basicity, size, and hydrogen bonding |
| Terminal Chlorine | Substitution with thiols/alcohols | Introduce different functional groups to probe target interactions |
| Aromatic Chlorine | Nucleophilic Aromatic Substitution | Modify the electronic properties of the aromatic ring |
| Amide Bond | Hydrolysis and re-formation with different acids/amines | Change the core scaffold of the molecule |
Research Tool for Studying Molecular Interactions and Biological Pathways
Beyond its role in synthesis, 4-chloro-N-(3-chloropropyl)benzamide can be adapted for use as a chemical probe to study biological systems. The reactive chloropropyl group is key to this application. It can function as an electrophile that forms a covalent bond with nucleophilic residues (e.g., cysteine, lysine, histidine) on a protein target. This transformation of a reversible interaction into an irreversible one is a powerful technique for identifying the binding partners of a drug molecule.
Furthermore, the terminal chlorine can be replaced with reporter tags. For example:
Fluorescent Dyes: Attaching a fluorophore allows researchers to visualize the localization of the molecule within a cell using fluorescence microscopy.
Biotin: This tag has a high affinity for the protein streptavidin. By attaching biotin, researchers can use streptavidin-coated beads to "pull down" the molecule along with its bound biological targets, a technique known as affinity chromatography.
These tagged probes are invaluable for identifying drug targets, validating molecular interactions, and mapping the biological pathways in which a small molecule participates. The study of how benzamide molecules interact at a molecular level is often supported by techniques like X-ray crystallography, which reveals detailed information about hydrogen bonds and other intermolecular forces that stabilize the binding. researchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Synthesis of Novel Derivatives for Enhanced Selectivity and Potency (Conceptual)
The development of new chemical entities from a known scaffold is a cornerstone of medicinal chemistry. Future research could focus on creating a diverse library of derivatives of 4-chloro-N-(3-chloropropyl)benzamide to explore and enhance potential biological activities. The two primary sites for modification are the 4-chlorobenzoyl group and the N-(3-chloropropyl) side chain.
Conceptual synthetic strategies could involve:
Modification of the Benzoyl Ring: The chlorine atom at the 4-position could be replaced with other functional groups (e.g., methoxy, nitro, methyl) to modulate electronic properties and binding interactions with biological targets.
Derivatization of the N-Alkyl Chain: The terminal chlorine on the propyl chain is a reactive handle for nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and larger heterocyclic structures. This approach is exemplified by the synthesis of Befol, where the terminal chlorine is displaced by morpholine (B109124). wikipedia.org
These modifications could be aimed at optimizing the compound for various therapeutic targets suggested by the activities of other benzamide (B126) derivatives, such as glucokinase activation for diabetes or cholinesterase inhibition for Alzheimer's disease. nih.govmdpi.comnih.gov
Table 1: Conceptual Derivatives of 4-chloro-N-(3-chloropropyl)benzamide and Potential Therapeutic Targets
| Parent Scaffold | Modification Site | Proposed New Functional Group | Potential Therapeutic Target/Application |
| 4-chloro-N-(3-chloropropyl)benzamide | N-(3-chloropropyl) | Piperazine | Neurological disorders (e.g., Dopamine/Serotonin receptor modulation) |
| 4-chloro-N-(3-chloropropyl)benzamide | N-(3-chloropropyl) | Azide (followed by click chemistry) | Antiviral or Anticancer agents |
| 4-chloro-N-(3-chloropropyl)benzamide | 4-chloro on benzoyl ring | Methoxy group | P-glycoprotein inhibition in multidrug-resistant cancers nih.gov |
| 4-chloro-N-(3-chloropropyl)benzamide | N-(3-chloropropyl) | Thiazole | Glucokinase activation for diabetes treatment nih.gov |
Comprehensive Mechanistic Investigations of Biological Activities in Relevant Cellular and Molecular Models (Conceptual)
Given its use as a precursor for an MAO inhibitor, a primary avenue for investigation is the neurological activity of 4-chloro-N-(3-chloropropyl)benzamide and its novel derivatives. wikipedia.org A systematic screening process could uncover its mechanism of action.
Future mechanistic studies could include:
Neuropharmacological Profiling: Screening the compound and its derivatives against a panel of central nervous system targets, including MAO-A, MAO-B, and various neurotransmitter receptors and transporters.
Antiviral Research: Based on the observed anti-HBV activity of other N-phenylbenzamide derivatives, this compound could be tested in hepatitis B virus-infected cell lines. nih.gov Investigations could focus on its ability to modulate host factors like the APOBEC3G protein, a mechanism identified for other antiviral benzamides. nih.gov
Oncology Studies: The ability of certain benzamides to reverse multidrug resistance by inhibiting P-glycoprotein suggests a potential application in oncology. nih.gov Studies in multidrug-resistant cancer cell lines could elucidate whether 4-chloro-N-(3-chloropropyl)benzamide or its derivatives can sensitize cancer cells to conventional chemotherapeutics.
Table 2: Conceptual Framework for Mechanistic Studies
| Proposed Activity | Model System | Key Assays and Endpoints | Potential Mechanism to Investigate |
| MAO Inhibition | Recombinant human MAO-A/B enzymes | Radiometric or fluorometric enzyme activity assays | Reversibility and selectivity of enzyme inhibition |
| Anti-HBV Activity | HepG2.2.15 cells (HBV-producing) | ELISA for HBsAg/HBeAg, qPCR for HBV DNA | Upregulation of APOBEC3G, inhibition of viral polymerase |
| Reversal of Multidrug Resistance | KBV20C cells (P-gp overexpressing) | Rhodamine 123 accumulation assay, cytotoxicity assays with paclitaxel | Direct inhibition of P-glycoprotein efflux function |
Advanced Computational Modeling for Predictive Activity and Material Science Applications (Conceptual)
Computational chemistry offers powerful tools to predict the properties of novel compounds and guide synthetic efforts, saving time and resources. mdpi.comtandfonline.com For 4-chloro-N-(3-chloropropyl)benzamide, computational modeling could be a key research direction.
Potential computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models for a library of virtual derivatives could identify the key structural features required for a specific biological activity, such as MAO inhibition. nih.gov This would allow for the rational design of more potent and selective compounds.
Molecular Docking and Dynamics: Docking studies can predict the binding modes of the compound and its derivatives within the active site of target proteins (e.g., MAO-B, P-glycoprotein). researchgate.net Subsequent molecular dynamics simulations can assess the stability of these interactions and provide insights into the binding mechanism. mdpi.com
Material Science Exploration: Density Functional Theory (DFT) calculations could be employed to investigate the electronic properties, reactivity parameters, and potential for nonlinear optical (NLO) activity of the molecule and its derivatives. niscpr.res.in Such studies could explore its suitability for applications in material science, an area currently unexplored for this specific compound.
Development of New Analytical Techniques for Trace Analysis and Characterization (Conceptual)
As new derivatives are synthesized and their biological activities are explored, the need for sensitive and specific analytical methods for their detection and characterization becomes crucial.
Future research in this area could focus on:
Bioanalytical Method Development: Creating and validating highly sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 4-chloro-N-(3-chloropropyl)benzamide and its metabolites in biological matrices like plasma, urine, and tissue homogenates. This would be essential for future pharmacokinetic and metabolic studies.
Impurity Profiling: Developing robust analytical techniques, such as high-performance liquid chromatography (HPLC) with UV or MS detection, to identify and quantify process-related impurities and degradation products in the bulk synthesis of the compound and its derivatives.
Advanced Structural Characterization: Utilizing techniques like X-ray crystallography to determine the precise three-dimensional structure of new derivatives. nih.govnih.gov This information is invaluable for understanding structure-activity relationships and for computational modeling studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-chloro-N-(3-chloropropyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a multi-step approach. For example, coupling reactions between chlorinated pyridine derivatives and benzyl halides under basic conditions are critical intermediates (e.g., chlorination followed by trifluoromethyl group introduction) . Amidation using 4-chlorobenzoyl chloride with a base (e.g., triethylamine) is the final step. Characterization includes melting point analysis, HPLC retention times (e.g., 7.6–12.6 minutes), and spectral data (IR, ¹H NMR, HR-MS) to confirm purity and structure .
Q. How is X-ray crystallography applied to resolve the molecular geometry of benzamide derivatives like 4-chloro-N-(3-chloropropyl)benzamide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 292 K provides precise bond lengths and angles. For example, mean σ(C–C) = 0.003 Å and R factor = 0.038 ensure accuracy in determining dihedral angles between aromatic rings and chloropropyl chains. This method resolves intramolecular hydrogen bonding and packing motifs .
Q. What analytical techniques are essential for assessing the purity and stability of 4-chloro-N-(3-chloropropyl)benzamide under varying conditions?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 300.0452). Stability studies use HPLC under accelerated degradation conditions (acid/base/oxidative stress), while differential scanning calorimetry (DSC) monitors thermal decomposition patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of 4-chloro-N-(3-chloropropyl)benzamide?
- Methodological Answer : Computational reaction path searches (e.g., quantum chemical calculations) predict intermediates and transition states. For instance, density functional theory (DFT) identifies energy barriers for undesired pathways like over-chlorination. Experimental optimization via factorial design (e.g., varying temperature, solvent polarity) minimizes by-products .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?
- Methodological Answer : Use dose-response assays (IC₅₀/EC₅₀ comparisons) to validate target specificity. For example, discrepancies in antibacterial activity may arise from differential enzyme targeting (e.g., acps-PPTase vs. other bacterial enzymes). Cross-referencing with structural analogs (e.g., fluorobenzylidene derivatives) clarifies structure-activity relationships .
Q. What advanced spectroscopic techniques resolve ambiguities in NMR assignments for 4-chloro-N-(3-chloropropyl)benzamide?
- Methodological Answer : 2D NMR (COSY, HSQC, HMBC) distinguishes overlapping signals. For instance, HMBC correlations between the chloropropyl NH and carbonyl carbon confirm connectivity. Dynamic NMR (DNMR) at variable temperatures resolves rotational barriers in the benzamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
